molecular formula C13H12N4O3 B2389014 4-(2-(Pyrimidin-2-yloxy)acetamido)benzamide CAS No. 1251708-62-9

4-(2-(Pyrimidin-2-yloxy)acetamido)benzamide

Cat. No.: B2389014
CAS No.: 1251708-62-9
M. Wt: 272.264
InChI Key: SWMFMXNMWRVUEE-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-(2-(Pyrimidin-2-yloxy)acetamido)benzamide involves several steps. One common synthetic route includes the reaction of 2-chloropyrimidine with 2-hydroxyacetamide to form 2-(pyrimidin-2-yloxy)acetamide. This intermediate is then reacted with 4-aminobenzamide under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

4-(2-(Pyrimidin-2-yloxy)acetamido)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like sodium methoxide or sodium ethoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(2-(Pyrimidin-2-yloxy)acetamido)benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and antitumor properties.

    Medicine: Research has shown that it may have applications in the treatment of diseases such as tuberculosis and fibrosis.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

4-(2-(Pyrimidin-2-yloxy)acetamido)benzamide can be compared with other similar compounds, such as:

    2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also exhibit a range of biological activities, including anti-inflammatory and antifibrotic effects.

    4-(4-Benzyloxy)phenyl pyrimidine: This compound has shown strong inhibitory activity against prostaglandin E2 production.

The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[(2-pyrimidin-2-yloxyacetyl)amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c14-12(19)9-2-4-10(5-3-9)17-11(18)8-20-13-15-6-1-7-16-13/h1-7H,8H2,(H2,14,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMFMXNMWRVUEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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